Molecular Weight and Density Reduction vs. 6-Chloro Analog Improves Fragment-Level Efficiency Metrics
Methyl 6-fluoro-4-methylpyridine-3-carboxylate exhibits a molecular weight of 169.15 g/mol and a predicted density of 1.199±0.06 g/cm³ . Its direct 6-chloro congener, methyl 6-chloro-4-methylpyridine-3-carboxylate (CAS 1224464-97-4), has a molecular weight of 185.61 g/mol and a predicted density of 1.247±0.06 g/cm³ . This represents a 16.46 g/mol (8.9%) reduction in molecular weight and a 0.048 g/cm³ (3.8%) reduction in density for the fluorinated compound.
| Evidence Dimension | Molecular weight and predicted density |
|---|---|
| Target Compound Data | MW 169.15 g/mol; density 1.199±0.06 g/cm³ (Predicted) |
| Comparator Or Baseline | Methyl 6-chloro-4-methylpyridine-3-carboxylate: MW 185.61 g/mol; density 1.247±0.06 g/cm³ (Predicted) |
| Quantified Difference | MW: −16.46 g/mol (−8.9%); Density: −0.048 g/cm³ (−3.8%) |
| Conditions | Predicted properties using ACD/Labs or equivalent computational method; density at standard conditions |
Why This Matters
In fragment-based drug discovery, every 10 g/mol reduction in MW can translate to measurably improved ligand efficiency indices (LE, LLE), making the fluorinated scaffold preferable when designing lead-like compounds with constrained molecular weight budgets.
